molecular formula C22H15NO2S B2688160 2-Anilino-3-(phenylsulfanyl)naphthoquinone CAS No. 72520-46-8

2-Anilino-3-(phenylsulfanyl)naphthoquinone

Cat. No.: B2688160
CAS No.: 72520-46-8
M. Wt: 357.43
InChI Key: XCMVSSDTUHRYEY-UHFFFAOYSA-N
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Description

2-Anilino-3-(phenylsulfanyl)naphthoquinone is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and some animals.

Mechanism of Action

Target of Action

The primary targets of 2-Anilino-3-(phenylsulfanyl)naphthoquinone are the cellular components of the fungus Candida albicans . This compound has been associated with antifungal activity . Another potential target is the Epidermal Growth Factor Receptor (EGFR), which is a key protein signaling regulator for many cellular events including cancer-related processes .

Mode of Action

This compound interacts with its targets through its redox properties, accepting one or two electrons to form intermediate species . These intermediate species interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties . In the case of EGFR, it acts as an inhibitor .

Biochemical Pathways

The affected pathways of this compound are related to the redox properties of the compound. The formation of intermediate species can lead to interactions with crucial cellular molecules, resulting in changes in their biological properties . When acting on EGFR, it inhibits pro-oncogenic downstream signaling pathways including PI3K/AKT/mTOR and RAS/RAF/MEK/ERK .

Pharmacokinetics

The compound’s redox properties and its ability to form intermediate species suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the modification of biological properties of crucial cellular molecules such as oxygen, DNA, and proteins . It also inhibits the conversion of Candida albicans from cellular yeast to filamentous form , and inhibits the EGFR, leading to the suppression of pro-oncogenic downstream signaling pathways .

Action Environment

It’s worth noting that the effectiveness of this compound may be influenced by the specific biological environment in which it is applied, such as the presence of other cellular molecules and the redox state of the environment .

Future Directions

The unique structure of 2-Anilino-3-(phenylsulfanyl)naphthoquinone allows for investigations into various fields, including medicinal chemistry, organic synthesis, and material science. Further studies on the synthesis, structure, and physicochemical properties of this compound could lead to more selective biological activity and potential future medicinal applications .

Preparation Methods

The synthesis of 2-Anilino-3-(phenylsulfanyl)naphthoquinone typically involves the reaction of 3-anilino-2-chloro-1,4-naphthoquinone with thiophenol . The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Anilino-3-(phenylsulfanyl)naphthoquinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinone moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Comparison with Similar Compounds

2-Anilino-3-(phenylsulfanyl)naphthoquinone can be compared with other naphthoquinone derivatives such as:

Properties

IUPAC Name

2-anilino-3-phenylsulfanylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO2S/c24-20-17-13-7-8-14-18(17)21(25)22(26-16-11-5-2-6-12-16)19(20)23-15-9-3-1-4-10-15/h1-14,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMVSSDTUHRYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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